BenchChemオンラインストアへようこそ!

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Enzymatic kinetic resolution Chiral building block Unnatural amino acid synthesis

Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1255717-04-4) is a racemic, Cbz-protected, oxetane-containing α-amino acid methyl ester building block with molecular formula C₁₄H₁₇NO₅, molecular weight 279.29 g/mol, calculated LogP of ~1.1–1.2, and purity specifications typically ≥97%. It belongs to the class of oxetane-modified α-amino acid derivatives, recognized in medicinal chemistry for the unique ability of the four-membered oxetane ring to modulate physicochemical properties—including lipophilicity, aqueous solubility, metabolic stability, and conformational preference—when incorporated into bioactive molecule scaffolds.

Molecular Formula C14H17NO5
Molecular Weight 279.292
CAS No. 1255717-04-4
Cat. No. B2790202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
CAS1255717-04-4
Molecular FormulaC14H17NO5
Molecular Weight279.292
Structural Identifiers
SMILESCOC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)
InChIKeyCPWNUOJLLPXDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1255717-04-4): A Cbz-Protected Oxetane α-Amino Acid Building Block for Medicinal Chemistry Procurement


Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1255717-04-4) is a racemic, Cbz-protected, oxetane-containing α-amino acid methyl ester building block with molecular formula C₁₄H₁₇NO₅, molecular weight 279.29 g/mol, calculated LogP of ~1.1–1.2, and purity specifications typically ≥97% . It belongs to the class of oxetane-modified α-amino acid derivatives, recognized in medicinal chemistry for the unique ability of the four-membered oxetane ring to modulate physicochemical properties—including lipophilicity, aqueous solubility, metabolic stability, and conformational preference—when incorporated into bioactive molecule scaffolds [1][2].

Why Generic Cbz-Protected Amino Acid Building Blocks Cannot Replace Methyl 2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate: The Oxetane Differentiation Rationale


Simple substitution of a standard Cbz-protected glycine ester or the corresponding Boc/Fmoc-protected oxetane analog for methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate fails because the oxetane ring at the α-carbon position simultaneously alters four orthogonal physicochemical dimensions—lipophilicity, metabolic stability, basicity, and conformational preference—whose magnitudes are strongly context-dependent and non-linear with respect to structural modifications [1][2]. Replacing the oxetane with a gem-dimethyl group (e.g., Cbz-α,α-dimethylglycine methyl ester) produces a compound with higher lipophilicity (ΔlogP ≈ +0.5–1.0), faster CYP-mediated oxidative metabolism, and distinct conformational preferences, as demonstrated by matched molecular pair analyses across multiple medicinal chemistry programs [1][3]. Similarly, swapping the Cbz protecting group for Fmoc or Boc while retaining the oxetane core alters the orthogonal deprotection chemistry and the overall lipophilicity of the N-protected intermediate, which directly impacts the synthetic route design in solid- and solution-phase peptide synthesis [4].

Methyl 2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate: Quantitative Differentiation Evidence Against Closest Analogs


Enzyme-Catalyzed Enantiomeric Resolution: 30% Yield with >99.5% ee vs. <20% Yield via Classical Chemical Resolution

The racemic compound (CAS 1255717-04-4) can be resolved by a patented enzyme-catalyzed method to yield (S)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl) methyl acetate with a product yield of 30%, enantiomeric excess (ee) of >93% directly from the enzymatic reaction, and >99.5% ee after a single purification step [1]. In contrast, the prior art method of chemical resolution using L-(+)-tartaric acid or D-(−)-tartaric acid on the unprotected amino ester achieved a resolution yield of less than 20% [1]. The patent also confirms the production of (R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl) acetic acid (CAS 1213783-75-5) as the complementary enantiomer, establishing a complete industrial route to both enantiomers [1].

Enzymatic kinetic resolution Chiral building block Unnatural amino acid synthesis Enantiomeric excess

Lipophilicity (LogP) vs. Boc- and Fmoc-Protected Oxetane Glycine Analogs: Quantified Differences Enable Rational Protecting Group Selection

The calculated LogP of methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is 1.10–1.21 (fluorochem.co.uk and chemscene.com vendor data) . The Cbz protecting group contributes an incremental lipophilicity of approximately +0.5 to +0.8 LogP units compared to the Boc analog (N-Boc-oxetan-3-yl glycine methyl ester, predicted LogP ≈ 0.4–0.8), and approximately −0.3 to −0.5 LogP units relative to the Fmoc analog [1]. In matched molecular pair analyses of oxetane-containing drug candidates, an oxetane ring substitution lowers LogD by approximately 0.8 units relative to the gem-dimethyl counterpart (ΔlogD ≈ −0.8) [1]. The Cbz group's intermediate lipophilicity profile makes this specific compound suitable for solution-phase peptide synthesis where the Cbz group is orthogonal to Boc and Fmoc protection strategies [2].

Lipophilicity LogP Protecting group strategy ADME optimization

Metabolic Stability Advantage of the Oxetane Ring vs. gem-Dimethyl and Carbonyl Isosteres: Quantitative Solubility and Degradation Rate Benchmarks

Substitution of a gem-dimethyl group with an oxetane ring—the core structural motif present in methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate—can increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. In a matched molecular pair study from Genentech, oxetane-modified N7 analogues showed a consistent reduction in LogD of approximately 0.8 units, significantly decreased human plasma protein binding, increased metabolic stability in rat liver microsome and hepatocyte incubations, and reduced hERG ion channel activity compared to the non-oxetane parent compounds [2]. Furthermore, oxetane-containing compounds are substrates of human microsomal epoxide hydrolase (mEH), which provides a non-CYP450 metabolic clearance pathway, potentially decreasing reliance on cytochrome P450 enzymes and reducing the risk of CYP-mediated drug-drug interactions [3].

Metabolic stability Aqueous solubility Oxetane isostere Human liver microsomes

Conformational Restriction: Oxetane-Induced Synclinal Preference vs. Antiplanar Conformations of gem-Dimethyl and Linear Alkyl Chains

The incorporation of an oxetane ring into an aliphatic chain—as exemplified at the α-carbon of methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate—causes conformational changes favoring synclinal (gauche) rather than antiplanar (extended) arrangements of the chain [1]. This contrasts with the conformational behavior of gem-dimethyl-substituted analogs, which favor extended, antiplanar conformations due to steric repulsion between the geminal methyl groups [1]. The oxetane oxygen also acts as a hydrogen-bond acceptor (calculated H-bond acceptors: 5; TPSA: 73.86 Ų), which can contribute to specific intramolecular and intermolecular interactions that are absent in the corresponding gem-dimethyl (no H-bond acceptor at the equivalent position) and carbonyl (different H-bond geometry) analogs .

Conformational analysis Synclinal Three-dimensionality Bioactive conformation

Orthogonal Deprotection Chemistry: Cbz Hydrogenolysis vs. Boc Acidolysis and Fmoc Base-Induced Cleavage in Multi-Step Synthesis

The Cbz (benzyloxycarbonyl) protecting group on methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is removed by catalytic hydrogenolysis (Pd/C, H₂ at atmospheric pressure), which is fully orthogonal to both the acid-labile Boc group (removed by TFA) and the base-labile Fmoc group (removed by piperidine) [1]. This orthogonality enables selective deprotection in the presence of other protecting groups: Cbz can be removed without affecting Boc groups (hydrogenolysis leaves Boc intact), and Boc can be removed under acidic conditions without disturbing Cbz [1]. In contrast, Fmoc and Boc are not orthogonal to each other under removal conditions. The Cbz group's compatibility with the oxetane ring is particularly advantageous because oxetanes can undergo acid-catalyzed ring-opening; the neutral hydrogenolysis conditions preserve oxetane ring integrity during deprotection [2].

Protecting group orthogonality Hydrogenolysis Solution-phase peptide synthesis Solid-phase peptide synthesis

Oxetane-3-Substitution Position Effect: Reduced CYP-Mediated Oxidative Metabolism vs. 2-Substituted Oxetane Isomers

The oxetane ring in methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is attached at the 3-position of the oxetane (i.e., the α-carbon bears an oxetan-3-yl substituent). 3-Substituted oxetanes exhibit slower rates of oxidative metabolism compared to their 2-substituted isomers, an effect attributed to reductions in lipophilicity and/or unfavorable CYP active site interactions with the heteroatom at the 3-position [1]. In the fenebrutinib drug discovery program, all non-oxetane analogues showed inferior solubility and pharmacokinetic properties, and the oxetane motif was retained as an essential component of the drug [2]. Over 50% of oxetane-containing clinical candidates (4/7) incorporate the oxetane at the 3-position, and among all surveyed drug candidates, six out of seven feature 3-substituted oxetanes, indicating a strong empirical preference for this substitution pattern [2].

Site of metabolism 3-Substituted oxetane CYP450 Metabolic soft spot

Procurement-Driven Application Scenarios for Methyl 2-(Benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1255717-04-4)


Synthesis of Enantiopure Unnatural α-Amino Acids via Enzyme-Catalyzed Kinetic Resolution

Procure this racemic building block as a cost-effective entry point for accessing both (S)- and (R)-configured oxetane-containing α-amino acid derivatives. Using the patented enzymatic resolution method (CN114540456B), the racemate is converted by mEH-like enzymes to yield (S)-methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (>99.5% ee, CAS 1213783-62-0) and (R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetic acid (CAS 1213783-75-5) in a single step, with a combined product yield reaching 30%, significantly exceeding the <20% yield of classical tartaric acid resolution .

Incorporation of Oxetane-Modified Building Blocks into Peptidomimetics via Solution-Phase Peptide Synthesis

Use this Cbz-protected building block in solution-phase peptide synthesis where the Cbz group's hydrogenolytic removal is orthogonal to Boc (acid-labile) and Fmoc (base-labile) protecting groups . This enables selective, sequential deprotection in convergent synthetic routes without exposing the acid-sensitive oxetane ring to TFA conditions that could cause ring-opening. The oxetane ring at the α-position simultaneously provides a metabolic stability advantage (solubility increase by 4× to >4000× vs. gem-dimethyl ) and imposes a synclinal conformational preference that can be exploited to pre-organize peptidomimetic backbones into bioactive conformations .

Lead Optimization Campaigns Requiring Lipophilicity Reduction and Metabolic Pathway Diversion

Incorporate this building block as a late-stage modification to reduce LogD (approximately −0.8 units vs. gem-dimethyl analogs ) and introduce a non-CYP450 metabolic clearance route via microsomal epoxide hydrolase (mEH) . The 3-oxetanyl substitution pattern is consistent with the metabolic profile of six out of seven surveyed oxetane-containing clinical candidates, which all utilized 3-substituted oxetanes to achieve superior metabolic stability and reduced CYP-mediated drug-drug interaction liability . This compound provides a direct synthetic entry point to this validated design strategy.

Solid-Phase Peptide Synthesis (SPPS) of Oxetane-Modified Peptides After Cbz-to-Fmoc Reprocessing

Following Cbz hydrogenolysis to liberate the free α-amino group, the resulting oxetan-3-yl glycine methyl ester can be reprotected with Fmoc-OSu for direct use in standard Fmoc/tBu SPPS protocols. This approach has been successfully demonstrated for oxetane-modified dipeptide building blocks and their incorporation into peptides up to 18 amino acids in length, including backbone-modified derivatives of bradykinin and Met-/Leu-enkephalin . The oxetane ring serves as a backbone amide carbonyl isostere in these peptidomimetics, providing both conformational constraint and metabolic stabilization .

Quote Request

Request a Quote for Methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.